8-Hydroxyacyclovir

Description

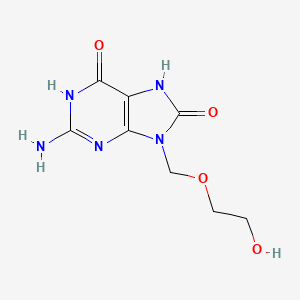

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-(2-hydroxyethoxymethyl)-1,7-dihydropurine-6,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O4/c9-7-11-5-4(6(15)12-7)10-8(16)13(5)3-17-2-1-14/h14H,1-3H2,(H,10,16)(H3,9,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSDSAPWOJZBNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCN1C2=C(C(=O)NC(=N2)N)NC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001411 |

Source

|

| Record name | 9-[(2-Hydroxyethoxy)methyl]-2-imino-3,9-dihydro-2H-purine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80685-23-0 |

Source

|

| Record name | 8-Hydroxyacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[(2-Hydroxyethoxy)methyl]-2-imino-3,9-dihydro-2H-purine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO62LCM69T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unseen Player: An In-depth Technical Guide to the Discovery and History of 8-Hydroxyacyclovir

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Prodrug Conversion

In the landscape of antiviral therapy, the narrative of acyclovir and its highly successful prodrug, valacyclovir, is often centered on the efficient conversion to the active parent compound. However, this simplification overlooks a crucial aspect of their metabolic journey: the formation of metabolites. Among these, 8-hydroxyacyclovir emerges as a significant, albeit often underestimated, player. This technical guide provides a comprehensive exploration of 8-hydroxyacyclovir, from its initial discovery to its synthesis, metabolic pathway, and clinical relevance. By delving into the scientific intricacies of this metabolite, we aim to equip researchers and drug development professionals with a deeper understanding of the complete pharmacological profile of one of the most important antiviral drug families.

The Genesis of a Metabolite: Discovery and Historical Context

The story of 8-hydroxyacyclovir is intrinsically linked to the development and extensive metabolic profiling of its parent compound, acyclovir. Acyclovir, a synthetic purine nucleoside analog, was first synthesized in the 1970s and quickly became a cornerstone in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections[1]. Its selective phosphorylation by viral thymidine kinase, and subsequent inhibition of viral DNA polymerase, marked a new era in antiviral therapy[1].

The first identification of 8-hydroxyacyclovir, chemically known as 8-hydroxy-9-((2-hydroxyethoxy)methyl)guanine, as a metabolite of acyclovir in humans can be traced back to early studies on the disposition and biotransformation of acyclovir. A pivotal 1981 study by de Miranda et al. meticulously characterized the metabolic fate of radiolabeled acyclovir in human subjects. Through the use of reverse-phase high-performance liquid chromatography (HPLC), they identified a minor metabolite in the urine, which accounted for less than 0.2% of the administered dose and was confirmed to be 8-hydroxy-9-[(2-hydroxyethoxy)methyl]guanine[2]. This discovery, though seemingly minor in terms of quantity, opened a new chapter in understanding the complete metabolic profile of acyclovir.

Subsequent investigations into the disposition of acyclovir in various animal species further solidified the presence of 8-hydroxyacyclovir as a consistent, albeit minor, biotransformation product[3][4]. The advent of valacyclovir, the L-valyl ester of acyclovir, in the 1990s brought renewed attention to acyclovir's metabolites. Valacyclovir was designed to enhance the oral bioavailability of acyclovir, leading to higher systemic concentrations of the parent drug and, consequently, its metabolites[5]. This heightened exposure underscored the importance of fully characterizing all metabolic pathways.

The Metabolic Journey: From Acyclovir to 8-Hydroxyacyclovir

The formation of 8-hydroxyacyclovir from acyclovir is an oxidative process catalyzed by a specific host enzyme. This biotransformation is a testament to the intricate interplay between a xenobiotic and the body's metabolic machinery.

The Key Enzyme: Aldehyde Oxidase

The enzymatic conversion of acyclovir to 8-hydroxyacyclovir is primarily mediated by aldehyde oxidase (AO) , a cytosolic enzyme belonging to the family of molybdenum-containing enzymes[6]. Aldehyde oxidase is known for its broad substrate specificity, catalyzing the oxidation of a wide range of aldehydes and heterocyclic compounds. In the case of acyclovir, AO facilitates the hydroxylation of the purine ring at the C8 position.

The involvement of aldehyde oxidase in this metabolic step has significant implications. The activity of AO can vary considerably among individuals due to genetic polymorphisms, potentially leading to inter-individual differences in the extent of 8-hydroxyacyclovir formation[7][8]. This variability can influence the overall pharmacokinetic and pharmacodynamic profile of acyclovir and valacyclovir.

Visualizing the Metabolic Pathway

The metabolic conversion of valacyclovir to acyclovir and its subsequent metabolism to 8-hydroxyacyclovir and another major metabolite, 9-carboxymethoxymethylguanine (CMMG), can be visualized as follows:

Synthesis and Characterization: From Bench to Biological Studies

The availability of pure 8-hydroxyacyclovir is essential for conducting detailed in vitro and in vivo studies to elucidate its biological properties. Several synthetic routes have been developed to produce this metabolite in the laboratory.

Synthetic Strategies

A common and practical approach to the synthesis of 8-hydroxyacyclovir involves the use of a precursor molecule that can be chemically modified to introduce the hydroxyl group at the 8-position of the guanine ring.

One reported method starts with 8-bromoacyclovir. This intermediate can be treated with sodium acetate in acetic acid, followed by hydrolysis, to yield 8-hydroxyacyclovir[9].

Experimental Protocol: Synthesis of 8-Hydroxyacyclovir from 8-Bromoacyclovir

-

Step 1: Acetoxylation. 8-Bromoacyclovir is refluxed with sodium acetate in glacial acetic acid. This step results in the formation of an 8-acetoxy intermediate.

-

Step 2: Hydrolysis. The resulting acetate derivative is then hydrolyzed, typically using a base such as sodium hydroxide or an amine like 2-aminoethanol in boiling water, to remove the acetyl group and yield 8-hydroxyacyclovir[9].

-

Step 3: Purification. The crude product is then purified, often by recrystallization from an appropriate solvent system, to obtain highly pure 8-hydroxyacyclovir suitable for analytical and biological studies.

Physicochemical Properties

A summary of the key physicochemical properties of 8-hydroxyacyclovir is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₅O₄ | [10] |

| Molecular Weight | 241.20 g/mol | [10] |

| IUPAC Name | 2-amino-9-((2-hydroxyethoxy)methyl)-1,7-dihydro-6H-purine-6,8-dione | [10] |

| CAS Number | 80685-23-0 | [10] |

Analytical Methodologies for Detection and Quantification

The accurate and sensitive measurement of 8-hydroxyacyclovir in biological matrices is crucial for pharmacokinetic and metabolic studies. Various analytical techniques have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most widely used technique for the quantification of 8-hydroxyacyclovir.

Experimental Protocol: HPLC-MS/MS Method for 8-Hydroxyacyclovir Quantification in Plasma

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled version of 8-hydroxyacyclovir).

-

Perform protein precipitation by adding a solvent such as acetonitrile or methanol.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for 8-hydroxyacyclovir and the internal standard.

-

Data Presentation: Pharmacokinetic Parameters

Pharmacokinetic studies have provided valuable data on the disposition of 8-hydroxyacyclovir in humans. The following table summarizes key pharmacokinetic parameters from a study involving the administration of high-dose valacyclovir.

| Parameter | 8-Hydroxyacyclovir (Normal Renal Function) | 8-Hydroxyacyclovir (Impaired Renal Function) | Source |

| Cmax (µM) | 0.32 ± 0.10 | 1.6 ± 0.57 | [6] |

| AUC (h·µM) | 1.4 ± 0.38 | 17 ± 5.6 | [6] |

| CSF Penetration (%) | ~24 | ~24 | [6] |

Biological Activity and Clinical Significance

While 8-hydroxyacyclovir is a minor metabolite, its biological activity and potential clinical implications warrant careful consideration, particularly in specific patient populations.

Antiviral Activity

The antiviral activity of 8-hydroxyacyclovir is significantly lower than that of its parent compound, acyclovir. This is because the structural modification at the 8-position of the purine ring interferes with the crucial first step in acyclovir's mechanism of action: phosphorylation by viral thymidine kinase. For acyclovir to be active, it must be converted to acyclovir monophosphate by the viral enzyme. The 8-hydroxy group hinders this enzymatic conversion, rendering the metabolite largely inactive as a direct antiviral agent. While specific IC50 values are not widely reported in the literature, it is generally accepted that its potency is negligible compared to acyclovir.

Clinical Relevance and Potential for Neurotoxicity

Although not a significant contributor to the antiviral effect, 8-hydroxyacyclovir has been implicated in the adverse effects associated with acyclovir and valacyclovir therapy, particularly neurotoxicity.

Cases of neurotoxicity, characterized by symptoms such as confusion, hallucinations, and seizures, have been reported in patients receiving acyclovir, especially those with impaired renal function[9]. While the exact mechanism is not fully elucidated, accumulation of acyclovir and its metabolites in the central nervous system is thought to play a role.

Studies have shown that 8-hydroxyacyclovir can cross the blood-brain barrier and accumulate in the cerebrospinal fluid (CSF)[6]. In patients with renal impairment, the clearance of both acyclovir and 8-hydroxyacyclovir is reduced, leading to elevated concentrations in both plasma and the CSF[6]. The contribution of 8-hydroxyacyclovir to the observed neurotoxic symptoms is an area of ongoing investigation.

Conclusion and Future Directions

8-Hydroxyacyclovir, once considered a minor and insignificant biotransformation product of acyclovir, has emerged as a molecule of interest for a more complete understanding of the pharmacology of acyclovir and valacyclovir. Its discovery was a result of meticulous metabolic studies that paved the way for a deeper appreciation of the complex fate of these antiviral agents in the body.

While its direct antiviral activity is minimal, its formation via aldehyde oxidase and its potential role in the adverse effect profile of the parent drugs highlight the importance of studying drug metabolites. Future research should focus on:

-

Quantitative Antiviral Activity: Definitive studies to quantify the antiviral potency (or lack thereof) of 8-hydroxyacyclovir against a panel of herpesviruses are still needed to provide a complete picture.

-

Neurotoxicity Mechanisms: Further investigation into the specific molecular mechanisms by which 8-hydroxyacyclovir may contribute to neurotoxicity is warranted.

-

Impact of Genetic Polymorphisms: A deeper understanding of how genetic variations in aldehyde oxidase activity influence the formation of 8-hydroxyacyclovir and the subsequent clinical outcomes in patients receiving acyclovir or valacyclovir could lead to more personalized therapeutic approaches.

By continuing to explore the subtleties of drug metabolism, the scientific community can build upon the legacy of acyclovir and further refine the safe and effective use of this important class of antiviral agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135530051, 8-Hydroxyacyclovir. Retrieved from [Link].

- de Miranda, P., Krasny, H. C., Page, D. A., & Elion, G. B. (1981). The disposition of acyclovir in different species. Journal of Pharmacology and Experimental Therapeutics, 219(2), 309–315.

- de Miranda, P., Krasny, H. C., Page, D. A., & Elion, G. B. (1982). Species differences in the disposition of acyclovir. The American Journal of Medicine, 73(1A), 31–35.

- Richards, D. M., Carmine, A. A., Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1983). Acyclovir. A review of its pharmacodynamic properties and therapeutic efficacy. Drugs, 26(5), 378–438.

- Kim, S., Kim, J. S., Lee, J. W., & Kim, J. O. (2018). Antiviral activity of 9-[[(ethoxyhydroxyphosphinyl)-methoxy]methoxy] guanine against cytomegalovirus and herpes simplex virus. Journal of Microbiology and Biotechnology, 28(1), 136-143.

- Whitley, R. J., & Gnann, J. W. (2002). Acyclovir: a decade later. The New England Journal of Medicine, 346(22), 1712–1714.

- Hassan, H. E., & Damal, S. B. (2017). A Practical Synthesis of 8-Hydroxyacyclovir and 9-(Carboxymethoxymethyl)guanine, Metabolites of Acyclovir. Journal of Heterocyclic Chemistry, 54(4), 2354-2359.

- Laskin, O. L. (1983). Clinical pharmacokinetics of acyclovir. Clinical Pharmacokinetics, 8(3), 187–201.

-

PubChem. (n.d.). Acyclovir. In PubChem Compound Summary for CID 135398513. Retrieved from [Link].

- Perrott, J., L'Etoile, N., & Kaplan, J. M. (2011). Acyclovir-induced nephrotoxicity: the role of the acyclovir aldehyde metabolite.

- Smith, J. P., Weller, S., Johnson, B., Nicotera, J., Haas, D. W., & Raffanti, S. (2010). Pharmacokinetics of acyclovir and its metabolites in cerebrospinal fluid and systemic circulation after administration of high-dose valacyclovir in subjects with normal and impaired renal function. Antimicrobial Agents and Chemotherapy, 54(3), 1146–1151.

- Hori, T., Ouchi, H., Ide, T., Higuchi, M., & Ieiri, I. (2013). Influence of ALDH2 genetic polymorphisms on aciclovir pharmacokinetics following oral administration of valaciclovir in Japanese end-stage renal disease patients. Journal of Clinical Pharmacy and Therapeutics, 38(6), 469–473.

- Furman, P. A., de Miranda, P., St. Clair, M. H., & Elion, G. B. (1981). Metabolism of acyclovir in virus-infected and uninfected cells. Antimicrobial Agents and Chemotherapy, 20(4), 518–524.

- Kutsuma, T., Sakai, Y., Ouchi, H., Shiina, N., Yamagishi, T., Shibuya, S., & Yokomatsu, T. (2005). A practical synthesis of 8-hydroxyacyclovir and 9-(carboxymethoxymethyl)guanine, metabolites of acyclovir. Heterocycles, 65(8), 1967-1973.

- Trajanoska, S., Gjorgoski, I., & Spirevska, I. (2013). Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study. Macedonian Pharmaceutical Bulletin, 59(1-2), 25-33.

- Schaeffer, H. J., Beauchamp, L., de Miranda, P., Elion, G. B., Bauer, D. J., & Collins, P. (1978). 9-(2-hydroxyethoxymethyl)guanine as an inhibitor of herpes simplex virus replication.

- Foti, A., Dorendorf, F., & Leimkühler, S. (2017). A single nucleotide polymorphism causes enhanced radical oxygen species production by human aldehyde oxidase. PloS one, 12(7), e0182061.

-

Medical News Today. (2021, May 27). Valacyclovir: Everything to know. Retrieved from [Link].

- Boyd, M. R., Bacon, T. H., Sutton, D., & Cole, M. (1987). A comparative study of the in vitro and in vivo antiviral activities of acyclovir and penciclovir. Journal of Antimicrobial Chemotherapy, 20(Suppl B), 3–11.

- Li, Q., & Li, X. (2020). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules, 25(16), 3743.

- Weller, S., Blum, M. R., Doucette, M., Burnette, T., Cederberg, D. M., de Miranda, P., & Smiley, M. L. (1993). Valaciclovir: development, clinical utility and potential. Journal of Antimicrobial Chemotherapy, 32(Suppl B), 7–21.

- Kumar, C. V., Kumar, D. A., & Rao, J. V. L. N. S. (2010). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF ACYCLOVIR IN HUMAN PLASMA. Trade Science Inc..

- Benedetti, S., Fusco, D., Palumbo, C., & Canestrari, F. (2019). Acyclovir induces cell cycle perturbation and apoptosis in Jurkat leukemia cells, and enhances chemotherapeutic drug cytotoxicity. Life sciences, 215, 13-20.

-

ResearchGate. (n.d.). Therapeutic indices for antiviral. Retrieved from [Link].

- de Miranda, P., Good, S. S., Laskin, O. L., Krasny, H. C., Connor, J. D., & Lietman, P. S. (1981). Disposition of intravenous radioactive acyclovir. Clinical Pharmacology & Therapeutics, 30(5), 662–672.

- Filer, C. N., Allen, G. D., Brown, T. A., Fowles, S. E., Hollis, F. J., & Mort, E. E. (1994). Metabolic disposition of the acyclovir prodrug valaciclovir in the rat. Drug Metabolism and Disposition, 22(4), 540–545.

- Clark, B. J., & Smith, D. A. (1995). Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver. Biochemical Pharmacology, 49(5), 721-725.

-

ClinicalTrials.gov. (n.d.). Valacyclovir vs. Acyclovir as HSV-2 Suppressive Therapy: Effect on Plasma HIV-1 Levels Among HIV-1/HSV-2 Co-infected Persons. Retrieved from [Link].

-

Journal of Chemical and Pharmaceutical Sciences. (2015). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ACYCLOVIR IN BULK DRUG AND TABLETS. Retrieved from [Link].

-

SciSpace. (1989). Cytotoxic effect of acyclovir on cultured mammalian cells to which herpesvirus thymidine kinase gene was introduced. Retrieved from [Link].

- Cheng, Y. C., Grill, S. P., Dutschman, G. E., Nakayama, K., & Bastow, K. F. (1983). Unique spectrum of activity of 9-[(1,3-dihydroxy-2-propoxy)methyl]-guanine against herpesviruses in vitro and its mode of action against herpes simplex virus type 1. Proceedings of the National Academy of Sciences, 80(10), 2767-2770.

-

ClinPGx. (n.d.). Acyclovir/Ganciclovir Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link].

- Nimje, M., Agrawal, K., & Agrawal, H. (2022). Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets. Turkish Journal of Pharmaceutical Sciences, 19(2), 218-225.

-

Hims. (n.d.). Valacyclovir: How It Works, Side Effects & More. Retrieved from [Link].

-

ResearchGate. (n.d.). Effect of Acyclovir on Physiological Parameters and Reproductive Efficiency in Adult Male Rats (Rattus Norvegicus). Retrieved from [Link].

-

ResearchGate. (n.d.). Cytotoxic effect of acyclovir against Vero cells. Retrieved from [Link].

- Google Patents. (n.d.). RU2111967C1 - Method of synthesis of aciclovir.

- Singh, S., Fowles, S., Shrinivas, N. R., & Singh, Y. (2016). Emerging Associations of the ALDH2* 2 Polymorphism with Disease Susceptibility.

- Eskes, C., Bessou, S., Le-Hegarat, L., Zuang, V., & Pfaller, C. (2012). Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project. Toxicology in Vitro, 26(5), 720-731.

- Whitley, R. J., Blum, M. R., Barton, N., & de Miranda, P. (1982). Pharmacokinetics of acyclovir in humans following intravenous administration. A model for the development of parenteral antivirals. The American Journal of Medicine, 73(1A), 165–171.

-

St. Jude Children's Research Hospital. (2021, July 7). Genetic factors linked to response to common antiviral medications. Retrieved from [Link].

-

ResearchGate. (n.d.). Investigation of the Antiviral effect of Acyclovir on Canine Parvovirus Infection. Retrieved from [Link].

- Google Patents. (n.d.). EP0709385A1 - Preparation of acyclovir.

Sources

- 1. Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disposition of intravenous radioactive acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The disposition of acyclovir in different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Species differences in the disposition of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Valaciclovir: development, clinical utility and potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A single nucleotide polymorphism causes enhanced radical oxygen species production by human aldehyde oxidase | PLOS One [journals.plos.org]

- 8. longdom.org [longdom.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. 8-Hydroxyacyclovir | C8H11N5O4 | CID 135530051 - PubChem [pubchem.ncbi.nlm.nih.gov]

The In Vivo Formation of 8-Hydroxyacyclovir: A Technical Guide for Researchers

Abstract

Acyclovir, a cornerstone in the management of herpes virus infections, undergoes limited but significant metabolism in vivo. Among its metabolites, 8-hydroxyacyclovir has garnered increasing interest due to its formation via a non-cytochrome P450 pathway and its potential clinical implications, particularly in specific patient populations. This in-depth technical guide provides a comprehensive exploration of the mechanism behind the in vivo formation of 8-hydroxyacyclovir. We will delve into the enzymatic machinery responsible for this biotransformation, with a primary focus on the role of aldehyde oxidase (AOX). This guide will further provide detailed experimental protocols for studying this metabolic pathway, analytical methodologies for the quantification of 8-hydroxyacyclovir, and a discussion on its clinical relevance. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important metabolic pathway of acyclovir.

Introduction to Acyclovir and its Metabolic Fate

Acyclovir is an acyclic guanosine analogue that has been a frontline antiviral agent for decades. Its efficacy lies in its selective phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA polymerase and termination of viral DNA replication. While the majority of an administered dose of acyclovir is excreted unchanged in the urine, a portion undergoes metabolism to form two primary metabolites: 9-carboxymethoxymethylguanine (CMMG) and 8-hydroxyacyclovir. The formation of CMMG, which accounts for less than 15% of the dose, is catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase. In contrast, the hydroxylation of acyclovir at the C8 position of the guanine ring, yielding 8-hydroxyacyclovir, is a minor pathway, accounting for approximately 1% of the dose. This reaction is primarily mediated by aldehyde oxidase (AOX), a cytosolic enzyme with broad substrate specificity.[1][2]

The Enzymatic Catalyst: Aldehyde Oxidase (AOX)

The conversion of acyclovir to 8-hydroxyacyclovir is a prime example of a non-cytochrome P450-mediated metabolic reaction. The key enzyme responsible for this transformation is aldehyde oxidase (AOX), a molybdo-flavoenzyme predominantly found in the liver cytosol.[3][4][5]

Human Aldehyde Oxidase 1 (AOX1)

In humans, a single functional AOX gene, AOX1, is responsible for the enzymatic activity.[5][6] AOX1 is a homodimeric protein that requires a molybdenum cofactor (Moco), flavin adenine dinucleotide (FAD), and two [2Fe-2S] clusters for its catalytic function.[5][7] The enzyme exhibits broad substrate specificity, catalyzing the oxidation of a wide range of aldehydes and N-heterocyclic compounds.[3][6][8] The catalytic mechanism of AOX involves a nucleophilic attack on an electron-deficient carbon atom of the substrate.[5][9]

Substrate Specificity and Enzyme Kinetics

Investigating the Formation of 8-Hydroxyacyclovir: Experimental Protocols

A thorough understanding of the in vivo formation of 8-hydroxyacyclovir necessitates robust in vitro and in vivo experimental models. This section provides detailed protocols for researchers to study this metabolic pathway.

In Vitro Analysis of Acyclovir 8-Hydroxylation

The primary in vitro system for studying AOX-mediated metabolism is human liver cytosol, which contains a high concentration of the enzyme.

Protocol 1: In Vitro Acyclovir 8-Hydroxylation Assay using Human Liver Cytosol

Objective: To determine the in vitro formation of 8-hydroxyacyclovir from acyclovir in human liver cytosol.

Materials:

-

Human liver cytosol (commercially available)

-

Acyclovir

-

8-hydroxyacyclovir standard

-

Potassium phosphate buffer (pH 7.4)

-

EDTA

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

EDTA (1 mM)

-

Human liver cytosol (e.g., 0.5 mg/mL protein concentration)

-

Acyclovir (at desired concentrations, e.g., 1-100 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the reaction by adding acyclovir to the pre-warmed incubation mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled 8-hydroxyacyclovir).

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to a new tube and analyze for the presence of 8-hydroxyacyclovir using a validated LC-MS/MS method (see Protocol 2).

Data Analysis: Quantify the amount of 8-hydroxyacyclovir formed at each time point. The rate of formation can be calculated and, if desired, enzyme kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Diagram 1: In Vitro Acyclovir 8-Hydroxylation Workflow

Caption: Workflow for the in vitro analysis of acyclovir 8-hydroxylation.

In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand the formation and disposition of 8-hydroxyacyclovir in a physiological context.

Protocol 2: In Vivo Pharmacokinetic Study of Acyclovir and 8-Hydroxyacyclovir

Objective: To characterize the pharmacokinetic profiles of acyclovir and 8-hydroxyacyclovir in a relevant animal model or human subjects.

Study Design:

-

Subjects: Healthy volunteers or patients with specific conditions (e.g., renal impairment).

-

Drug Administration: Administer a single oral or intravenous dose of acyclovir.

-

Sample Collection: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at various intervals post-dose).

-

Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

Sample Analysis:

-

Quantify the concentrations of acyclovir and 8-hydroxyacyclovir in plasma samples using a validated LC-MS/MS method.

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters for both acyclovir and 8-hydroxyacyclovir, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Diagram 2: In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for an in vivo pharmacokinetic study of acyclovir metabolism.

Analytical Methodologies for 8-Hydroxyacyclovir Quantification

Accurate and sensitive quantification of 8-hydroxyacyclovir in biological matrices is critical for pharmacokinetic and metabolic studies. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for this purpose.

Protocol 3: UHPLC-MS/MS Quantification of 8-Hydroxyacyclovir in Human Plasma

Objective: To provide a detailed protocol for the quantification of 8-hydroxyacyclovir in human plasma.

Instrumentation:

-

UHPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).[11]

-

Mobile Phase A: 2 mM aqueous ammonium acetate with 0.1% formic acid.[11]

-

Mobile Phase B: Methanol with 0.1% formic acid.[11]

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a short run time.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

8-Hydroxyacyclovir: Monitor a specific precursor-to-product ion transition (e.g., m/z 242.1 -> 152.1).

-

Internal Standard (IS): Use a stable isotope-labeled 8-hydroxyacyclovir and monitor its corresponding transition.

-

-

Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum sensitivity.

Sample Preparation:

-

Protein Precipitation: To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge at high speed to precipitate proteins.

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a small volume of the initial mobile phase.

Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, including assessments of linearity, accuracy, precision, selectivity, and stability.[12][13]

Table 1: Example UHPLC-MS/MS Parameters

| Parameter | Setting |

| UHPLC Column | C18, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | ESI Positive |

| MRM Transition (8-OH-ACV) | m/z 242.1 > 152.1 |

| MRM Transition (IS) | e.g., m/z 246.1 > 152.1 |

Clinical Significance and Implications

While 8-hydroxyacyclovir is a minor metabolite, its formation and accumulation can have clinical significance, particularly in certain patient populations.

Impact of Renal Impairment

Acyclovir and its metabolites are primarily eliminated through the kidneys. In patients with renal impairment, the clearance of both acyclovir and 8-hydroxyacyclovir is significantly reduced, leading to their accumulation in the plasma and cerebrospinal fluid.[2]

Potential for Neurotoxicity

There is growing evidence to suggest that the accumulation of acyclovir metabolites, including CMMG and potentially 8-hydroxyacyclovir, may contribute to the neurotoxicity sometimes observed in patients with renal impairment receiving acyclovir therapy.[14][15][16][17][18] Symptoms can range from mild confusion and hallucinations to more severe encephalopathy.[15][16][17][18] Therefore, monitoring for neurological adverse effects is crucial in this patient population.

Drug-Drug Interactions

Since the formation of 8-hydroxyacyclovir is dependent on AOX1, there is a theoretical potential for drug-drug interactions with potent inhibitors of this enzyme. A number of drugs have been identified as inhibitors of human liver aldehyde oxidase.[19] Co-administration of acyclovir with a strong AOX1 inhibitor could potentially decrease the formation of 8-hydroxyacyclovir. While the clinical consequences of such an interaction are not well-established, it is a factor to consider in complex polypharmacy scenarios.[20][21][22][23]

Influence of AOX1 Genetics

Genetic polymorphisms in the AOX1 gene can lead to inter-individual variability in enzyme activity.[5][6] Individuals with reduced AOX1 activity may exhibit altered metabolism of acyclovir, potentially leading to lower concentrations of 8-hydroxyacyclovir. The clinical impact of these genetic variations on acyclovir efficacy and safety is an area of ongoing research.

Conclusion and Future Directions

The in vivo formation of 8-hydroxyacyclovir, while a minor metabolic pathway for acyclovir, is a significant area of study for understanding the complete disposition of this widely used antiviral drug. The elucidation of the central role of aldehyde oxidase in this process highlights the importance of considering non-P450 enzymes in drug metabolism. For researchers and drug development professionals, a thorough understanding of this pathway is crucial for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and ensuring patient safety, particularly in vulnerable populations such as those with renal impairment.

Future research should focus on several key areas:

-

Detailed Enzyme Kinetics: Elucidating the precise kinetic parameters (Km and Vmax) of human AOX1 for acyclovir.

-

Clinical Relevance of 8-Hydroxyacyclovir: Further investigation into the specific contribution of 8-hydroxyacyclovir to acyclovir-associated neurotoxicity.

-

Impact of AOX1 Polymorphisms: Large-scale clinical studies to determine the influence of AOX1 genetic variants on the pharmacokinetics and clinical outcomes of acyclovir therapy.

-

Predictive Models: Development of more accurate in silico and in vitro models to predict AOX-mediated metabolism of new drug candidates.[1][8]

By continuing to explore the intricacies of 8-hydroxyacyclovir formation, the scientific community can further optimize the safe and effective use of acyclovir and inform the development of future antiviral therapies.

References

-

Dalvie, D., et al. (2016). Aldehyde oxidase and its role as a drug metabolizing enzyme. Journal of Pharmacology and Experimental Therapeutics, 356(2), 237-249.

-

Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503.

-

Pryde, D. C., et al. (2010). Aldehyde oxidase: an enzyme of emerging importance in drug discovery. Journal of Medicinal Chemistry, 53(24), 8441-8460.

-

Sanoh, S., et al. (2015). Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy. Drug Metabolism and Pharmacokinetics, 30(1), 34-45.

-

Garattini, E., et al. (2017). Evolution, expression, and substrate specificities of aldehyde oxidase enzymes in eukaryotes. Journal of Biological Chemistry, 292(25), 10367-10378.

-

Coelho, C., et al. (2012). The First Mammalian Aldehyde Oxidase Crystal Structure: Insights Into Substrate specificity. Journal of Biological Chemistry, 287(40), 33878-33888.

-

Hutzler, J. M., et al. (2012). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology, 9(2), 153-168.

-

Obach, R. S. (2004). Inhibition of human liver aldehyde oxidase: implications for potential drug-drug interactions. Drug Metabolism and Disposition, 32(12), 1345-1349.

-

Foti, R. S., & Dalvie, D. K. (2016). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega, 1(4), 561-571.

-

UniProt Consortium. (2023). AOX1 - Aldehyde oxidase - Homo sapiens (Human). UniProtKB.

-

Strelevitz, T. J., et al. (2018). Refinement of In Vitro Methods for Identification of Aldehyde Oxidase Substrates Reveals Metabolites of Kinase Inhibitors. Drug Metabolism and Disposition, 46(11), 1639-1648.

-

Wikipedia contributors. (2023, December 12). Aldehyde oxidase. In Wikipedia, The Free Encyclopedia.

-

Khodarahmi, R., et al. (2017). A Spectrophotometric Method for the Determination of Aldehyde Oxidase Activity Using 3-Methyl-2-benzothiazolinone Hydrazone. Journal of Reports in Pharmaceutical Sciences, 6(1), 23-33.

-

Clark, B., et al. (1995). Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver. Biochemical Pharmacology, 49(12), 1679-1682.

-

Helldén, A., et al. (2009). Aciclovir neurotoxicity is an important side effect of therapy in patients with renal impairment. Clinical Medicine, 9(3), 231-235.

-

Gabriella, H. (2024). Metabolic Pathways of Acyclovir and Clinical Implications for Antiviral Therapy. Der Pharma Lett, 16, 03-04.

-

Evotec. (n.d.). Aldehyde Oxidase (AO) Reaction Phenotyping Assay.

-

Domainex. (n.d.). Aldehyde Oxidase Stability Assay.

-

Patel, N., & Schep, L. (2016). Neurologic Acyclovir Toxicity Despite Normal Renal Function. ScholarWorks at WMU.

-

Sadjadi, S. A. (2018). Acyclovir may lead to neurotoxicity in chronic kidney disease. Speciality Dialogues.

-

Obach, R. S., et al. (2004). Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions. Drug Metabolism and Disposition, 32(12), 1345-1349.

-

PrescriberPoint. (n.d.). Drug Interactions for Acyclovir.

-

Barr, J. T., et al. (2013). Absolute quantification of aldehyde oxidase protein in human liver using liquid chromatography-tandem mass spectrometry. Molecular Pharmaceutics, 10(11), 4377-4384.

-

Shao, C., et al. (2012). Quantification of Acyclovir in Human Plasma by Ultra-High-Performance Liquid Chromatography - Heated Electrospray Ionization - Tandem Mass Spectrometry for Bioequivalence Evaluation. Journal of Chromatographic Science, 51(6), 524-530.

-

Drugs.com. (n.d.). Acyclovir Interactions Checker.

-

PrescriberPoint. (n.d.). Drug Interactions for Acyclovir - Acyclovir suspension.

-

EMRA. (2024). Valacyclovir-Associated Neurotoxicity in End-Stage Renal Disease.

-

Chow, K. M., et al. (1992). Neurotoxicity of acyclovir in patients with end-stage renal failure treated with continuous ambulatory peritoneal dialysis. American Journal of Kidney Diseases, 20(6), 647-649.

-

de Maat, M. M., et al. (1997). Drug interactions with antiviral drugs. Journal of Antimicrobial Chemotherapy, 40(6), 763-771.

-

Hutzler, J. M., et al. (2015). Time Course of Aldehyde Oxidase and Why It Is Nonlinear. Drug Metabolism and Disposition, 43(7), 1016-1025.

-

Shao, C., et al. (2012). Quantification of Acyclovir in Human Plasma by Ultra-High-Performance Liquid Chromatography - Heated Electrospray Ionization - Tandem Mass Spectrometry for Bioequivalence Evaluation. University of Maryland, Baltimore Digital Archive.

-

National Center for Biotechnology Information. (2016). Acyclovir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

-

De Nicolò, A., et al. (2021). A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots. Pharmaceuticals, 14(10), 1013.

-

U.S. Food and Drug Administration. (2010). Draft Guidance on Acyclovir.

-

Kern, E. R., et al. (2005). CMX001 Potentiates the Efficacy of Acyclovir in Herpes Simplex Virus Infections. Antimicrobial Agents and Chemotherapy, 49(9), 3747-3753.

-

De Nicolò, A., et al. (2021). A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganciclovir in Plasma and Dried Plasma Spots. ResearchGate.

-

Clive, D., et al. (1983). Preclinical Toxicology Studies With Acyclovir: Genetic Toxicity Tests. Fundamental and Applied Toxicology, 3(6), 587-602.

-

De Nicolò, A., et al. (2021). Validation of a UHPLC-MS/MS Method to Quantify Twelve Antiretroviral Drugs within Peripheral Blood Mononuclear. Semantic Scholar.

-

Mitchell, M. G., & Gentry, T. (2023). Acyclovir. In StatPearls.

-

Fletcher, C. V., et al. (2010). Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function. Antimicrobial Agents and Chemotherapy, 54(4), 1545-1551.

Sources

- 1. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evolution, expression, and substrate specificities of aldehyde oxidase enzymes in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Time Course of Aldehyde Oxidase and Why It Is Nonlinear - PMC [pmc.ncbi.nlm.nih.gov]

- 11. omicsonline.org [omicsonline.org]

- 12. DSpace [archive.hshsl.umaryland.edu]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Aciclovir neurotoxicity is an important side effect of therapy in patients with renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Neurologic Acyclovir Toxicity Despite Normal Renal Function" by Jay Patel MD, Brendan Hayes et al. [scholarworks.wmich.edu]

- 16. Acyclovir may lead to neurotoxicity in chronic kidney disease [speciality.medicaldialogues.in]

- 17. Valacyclovir-Associated Neurotoxicity in End-Stage Renal Disease EMRA [emra.org]

- 18. Neurotoxicity of acyclovir in patients with end-stage renal failure treated with continuous ambulatory peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. prescriberpoint.com [prescriberpoint.com]

- 21. drugs.com [drugs.com]

- 22. Acyclovir (Acyclovir) - Drug Interactions [prescriberpoint.com]

- 23. Drug interactions with antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of 8-hydroxyacyclovir

An In-depth Technical Guide to the Chemical Structure and Properties of 8-Hydroxyacyclovir

Introduction

Acyclovir, or 9-(2-hydroxyethoxymethyl)guanine, stands as a foundational antiviral agent, highly effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its therapeutic action is contingent upon intracellular phosphorylation, initiated by viral thymidine kinase, which ultimately leads to the termination of viral DNA replication. While the majority of an acyclovir dose is excreted unchanged, a small fraction undergoes metabolism in the liver. This guide provides a detailed technical examination of 8-hydroxyacyclovir (8-OH-ACV), a minor but significant metabolite formed via oxidation. Understanding the chemical nature, properties, and analytical quantification of 8-OH-ACV is crucial for comprehensive pharmacokinetic and safety profiling of acyclovir and its widely used prodrug, valacyclovir.

Chemical Identity and Molecular Structure

8-Hydroxyacyclovir is a purine derivative characterized by the addition of a hydroxyl group at the C8 position of the guanine ring of the parent acyclovir molecule.

Systematic IUPAC Name: 2-amino-9-(2-hydroxyethoxymethyl)-1,7-dihydropurine-6,8-dione[1]

Common Synonyms: 8-OH-ACV, 8-hydroxy-9-(2-hydroxyethoxymethyl)guanine[1][2][3]

Key Identifiers:

-

Molecular Weight: 241.20 g/mol [1]

Structural Analysis and Tautomerism

The molecular structure consists of an acyclic side chain, -(CH₂)O(CH₂)₂OH, attached to the N9 position of a guanine core that has been oxidized at the C8 position. Spectroscopic analysis, particularly NMR studies conducted in DMSO-d6, suggests that 8-hydroxyacyclovir may predominantly exist in its 8-oxo tautomeric form rather than the 8-hydroxy aromatic form under these conditions.[5][6] This keto-enol tautomerism is a critical feature of its chemical behavior.

Physicochemical Properties

The physicochemical properties of 8-hydroxyacyclovir are summarized below. These characteristics are essential for developing analytical methods and understanding its pharmacokinetic behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N₅O₄ | [1][2][3][4][7] |

| Molecular Weight | 241.20 g/mol | [1][7] |

| CAS Number | 80685-23-0 | [1][2][3][4] |

| IUPAC Name | 2-amino-9-(2-hydroxyethoxymethyl)-1,7-dihydropurine-6,8-dione | [1] |

| Appearance | White to Off-white Solid | [8] |

| Predicted XLogP3 | -2.8 | [1] |

| Storage Conditions | 2-8°C Refrigerator | [3][8] |

Metabolic Formation and Pharmacokinetics

8-Hydroxyacyclovir is a product of Phase I metabolism of acyclovir.

Metabolic Pathway

Acyclovir is oxidized at the C8 position by the cytosolic enzyme aldehyde oxidase (AOX1) to form 8-hydroxyacyclovir.[9][10] This pathway represents a minor route of elimination for the parent drug. In individuals with normal renal function, 8-OH-ACV accounts for approximately 1% of the administered acyclovir dose recovered in the urine.[11] The primary metabolite is 9-carboxymethoxymethylguanine (CMMG), formed via alcohol and aldehyde dehydrogenase.[9][11]

Pharmacokinetic Profile

The pharmacokinetics of 8-OH-ACV have not been as extensively studied as the parent compound. However, available data indicate that it distributes into the cerebrospinal fluid (CSF) in proportions similar to acyclovir.[11] This is noteworthy because despite its much lower systemic exposure compared to the CMMG metabolite, its CSF exposure is comparable.[11]

Crucially, renal impairment significantly elevates the systemic and CSF concentrations of 8-OH-ACV.[11][12] This accumulation in patients with compromised kidney function is a key consideration in the safety assessment of high-dose acyclovir or valacyclovir therapy, where adverse neuropsychiatric symptoms have been reported.[11][12]

Chemical Synthesis

The preparation of pure 8-hydroxyacyclovir in large quantities for research and as a reference standard presents challenges. Direct hydrolysis of 8-bromoacyclovir often yields a mixture of the desired product and its acetate esters, which are difficult to separate.[5] A more practical, two-step method has been developed to overcome this issue.[5][6]

Experimental Protocol: Practical Synthesis of 8-Hydroxyacyclovir

This protocol is adapted from an improved method designed for scalability and purity.[5]

Step 1: Synthesis of the Acetate Intermediate (5)

-

Combine 8-bromoacyclovir (1 equivalent) and sodium acetate (7.5 equivalents) in glacial acetic acid.

-

Stir the mixture under reflux for approximately 6 hours.

-

Remove the volatile components in vacuo.

-

Dissolve the resulting solid in hot water and neutralize carefully with powdered sodium bicarbonate (NaHCO₃).

-

The acetate intermediate will precipitate. Cool the mixture and collect the solid by filtration.

-

Recrystallize the crude material to obtain the pure acetate intermediate. The expected yield is approximately 75%.[5]

Causality: This step proceeds via nucleophilic substitution. Using a large excess of sodium acetate in acetic acid drives the reaction towards the formation of an 8-acetoxyacyclovir, which then undergoes an acetyl group migration to the primary hydroxyl group of the side chain, yielding a more stable intermediate that can be easily purified.[5]

Step 2: Hydrolysis to 8-Hydroxyacyclovir (2)

-

Suspend the purified acetate intermediate from Step 1 in water.

-

Add 2-aminoethanol and heat the mixture to boiling for approximately 5 hours.

-

Monitor the reaction for the complete hydrolysis of the acetate group.

-

Upon completion, cool the reaction mixture. The product, 8-hydroxyacyclovir, will crystallize.

-

Collect the crystals by filtration, wash with cold water, and dry to yield highly pure 8-hydroxyacyclovir. The yield for this step is typically high.[5]

Causality: The use of 2-aminoethanol in boiling water provides mildly basic conditions sufficient to cleanly hydrolyze the ester linkage without degrading the purine core, affording the final product in high purity.[5]

Analytical Methodologies

The accurate quantification of 8-hydroxyacyclovir in biological matrices such as plasma, serum, and CSF is critical for pharmacokinetic studies. The gold standard for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Quantification of 8-OH-ACV

This protocol outlines a general approach for the analysis of 8-OH-ACV in biological fluids.

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of the biological sample (e.g., serum, CSF), add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., Waters Atlantis T3 C18) is typically used for separation.[13]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic content (Mobile Phase B) is employed to elute the analyte.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Precursor → Product Ion Transition: Specific mass transitions for 8-OH-ACV and its internal standard must be optimized. For 8-OH-ACV (MW 241.2), the protonated molecule [M+H]⁺ at m/z 242.2 would be selected as the precursor ion, and a characteristic fragment ion would be monitored as the product.

-

Validated Assay Performance

Validated LC-MS/MS assays have demonstrated high sensitivity for quantifying 8-OH-ACV.[11]

| Matrix | Validated Range (ng/mL) | Corresponding Molarity (nM) |

| Serum | 1.5 to 1,600 | 6.23 to 6,640 |

| CSF | 1.0 to 200 | 4.15 to 830 |

Data from Smith et al., 2010.[11]

Spectroscopic Data

Structural elucidation and confirmation of 8-hydroxyacyclovir rely on various spectroscopic techniques.

| Technique | Solvent | Key Observations and Data | Source |

| ¹³C NMR | DMSO-d6 | Signals at δ 153.7 (6-C), 152.4 (2-C), 151.3 (8-C), 147.8 (4-C), 98.6 (5-C). The chemical shift of C8 is significantly different from that in acyclovir (137.9 ppm), supporting oxidation at this position. The data suggests the 8-oxo tautomer is present. | [5] |

| Mass Spec. (ESI) | - | HRMS (ESI) calculated for C₈H₁₂N₅O₄ [M+H]⁺: 242.0889; Found: 242.0887. | [5] |

Conclusion

8-Hydroxyacyclovir is a well-characterized but minor metabolite of the antiviral drug acyclovir, formed via oxidation by aldehyde oxidase. Its chemical structure features an oxidized guanine core that exists in tautomeric equilibrium, likely favoring the 8-oxo form. While it constitutes a small fraction of acyclovir's metabolic profile, its significance is amplified in patients with renal impairment, where its accumulation in both systemic circulation and the central nervous system may be clinically relevant. Robust synthetic routes have been established to produce high-purity material for research, and sensitive LC-MS/MS methods allow for its precise quantification in biological matrices. A thorough understanding of 8-hydroxyacyclovir is therefore indispensable for drug development professionals and researchers involved in the study of acyclovir and its prodrugs.

References

-

PubChem. Acyclovir. National Center for Biotechnology Information. [Link]

-

Kutsuma, T., & Suyama, Y. (2005). A PRACTICAL SYNTHESIS OF 8-HYDROXYACYCLOVIR AND 9-(CARBOXYMETHOXYMETHYL)GUANINE, METABOLITES OF ACYCLOVIR. HETEROCYCLES, 65(8), 1967. [Link]

-

Smith, J. P., et al. (2010). Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function. Antimicrobial Agents and Chemotherapy, 54(3), 1146–1151. [Link]

-

PharmGKB. Acyclovir/Ganciclovir Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

-

PubChem. 8-Hydroxyacyclovir. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. 8-Hydroxy acyclovir. [Link]

-

Pharmaffiliates. Acyclovir-Impurities. [Link]

-

Allmpus. Aciclovir Impurity 8. [Link]

-

PubMed. Pharmacokinetics of acyclovir and its metabolites in cerebrospinal fluid and systemic circulation after administration of high-dose valacyclovir in subjects with normal and impaired renal function. [Link]

-

ResearchGate. A Practical Synthesis of 8-Hydroxyacyclovir and 9-(Carboxymethoxymethyl)guanine, Metabolites of Acyclovir. [Link]

-

Molsyns. 8-Hydroxy Acyclovir. [Link]

-

FDA Global Substance Registration System. 8-HYDROXYACYCLOVIR. [Link]

-

Lin, H., et al. (2014). A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma. Journal of Chromatography B, 945-946, 195–201. [Link]

Sources

- 1. 8-Hydroxyacyclovir | C8H11N5O4 | CID 135530051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. allmpus.com [allmpus.com]

- 9. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of acyclovir and its metabolites in cerebrospinal fluid and systemic circulation after administration of high-dose valacyclovir in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Aldehyde Oxidase in Acyclovir Metabolism: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the role of aldehyde oxidase (AO) in the metabolism of the antiviral drug acyclovir. Designed for researchers, scientists, and professionals in drug development, this document delves into the core biochemical pathways, provides detailed experimental protocols for studying these processes in vitro, and offers insights into the analytical methodologies required for robust metabolite identification and quantification.

Introduction: Acyclovir and Its Metabolic Fate

Acyclovir, a guanosine analog, is a cornerstone in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1] Its efficacy is rooted in its selective phosphorylation by viral thymidine kinase to acyclovir monophosphate, which is then further phosphorylated by host cell kinases to the active acyclovir triphosphate.[2] This active form inhibits viral DNA polymerase, thereby terminating viral replication. While the majority of an acyclovir dose is excreted unchanged by the kidneys, a portion undergoes metabolism in the liver, leading to the formation of two primary metabolites: 9-carboxymethoxymethylguanine (CMMG) and 8-hydroxy-acyclovir (8-OH-ACV).[3]

The formation of CMMG, the major metabolite, is a two-step process catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase.[3] The focus of this guide, however, is the less abundant but significant metabolite, 8-hydroxy-acyclovir, which is formed through the direct oxidation of acyclovir by aldehyde oxidase (AO).[3] Understanding the contribution of AO to acyclovir's metabolic profile is crucial for a complete pharmacokinetic picture and for assessing potential drug-drug interactions.

Aldehyde Oxidase: A Key Player in Xenobiotic Metabolism

Aldehyde oxidase is a cytosolic enzyme belonging to the molybdo-flavoenzymes family, which also includes xanthine oxidase.[4][5] Primarily located in the liver, AO exhibits broad substrate specificity, catalyzing the oxidation of a wide range of aldehydes and nitrogen-containing heterocyclic compounds.[5][6] Its role in drug metabolism has gained increasing attention in recent years as many new chemical entities are designed to avoid metabolism by cytochrome P450 enzymes, inadvertently making them potential substrates for AO.[7][8]

The catalytic activity of AO involves the hydroxylation of substrates, with the oxygen atom being derived from water.[5] This process is crucial for the detoxification and clearance of various xenobiotics.

The Metabolic Pathway of Acyclovir: The Role of Aldehyde Oxidase

The metabolism of acyclovir to 8-hydroxy-acyclovir is a direct oxidation reaction at the C8 position of the guanine ring, catalyzed by aldehyde oxidase. This pathway, while contributing a smaller fraction to the overall elimination of acyclovir compared to renal excretion and CMMG formation, is an important aspect of its biotransformation.

In Vitro Investigation of Acyclovir Metabolism by Aldehyde Oxidase

To elucidate the role of AO in acyclovir metabolism, in vitro studies using human liver subcellular fractions are indispensable. The following section provides a detailed protocol for a typical experiment.

Preparation of Human Liver Cytosol

Human liver cytosol is the primary source of aldehyde oxidase for in vitro studies.[5] Proper preparation and storage are critical to maintain enzymatic activity.

Protocol for Human Liver Cytosol Preparation:

-

Tissue Homogenization: Begin with frozen human liver tissue. Thaw the tissue in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 at 4°C, containing 150 mM KCl and 2 mM EDTA).[9] Homogenize the tissue using a Potter-Elvehjem homogenizer with a Teflon pestle.

-

Differential Centrifugation: Centrifuge the homogenate at approximately 9,000-12,000 x g for 20 minutes at 4°C to pellet cellular debris, nuclei, and mitochondria.[9][10]

-

Ultracentrifugation: Carefully collect the supernatant (S9 fraction) and subject it to ultracentrifugation at 100,000 x g for 60 minutes at 4°C. This step pellets the microsomal fraction.[11]

-

Cytosol Collection and Storage: The resulting supernatant is the cytosolic fraction. Determine the protein concentration using a standard method such as the Bradford or BCA assay. Aliquot the cytosol into cryovials and store at -80°C until use. Repeated freeze-thaw cycles should be avoided to preserve enzymatic activity.[9][12]

In Vitro Incubation Assay

This assay is designed to measure the formation of 8-hydroxy-acyclovir from acyclovir in the presence of human liver cytosol and to confirm the involvement of aldehyde oxidase through chemical inhibition.

Experimental Workflow:

Step-by-Step Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

-

Acyclovir Stock Solution: Prepare a stock solution of acyclovir in a suitable solvent (e.g., water or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

-

Menadione Stock Solution: Prepare a stock solution of menadione (an AO inhibitor) in a suitable solvent (e.g., DMSO).[13]

-

Human Liver Cytosol: Thaw the prepared human liver cytosol on ice immediately before use.

-

-

Incubation:

-

In microcentrifuge tubes, combine the phosphate buffer, acyclovir, and human liver cytosol. For inhibitor-treated samples, add menadione. A typical final protein concentration is 0.5-1.0 mg/mL.

-

The concentration of acyclovir should be varied to determine enzyme kinetics (e.g., 1-100 µM).

-

The concentration of menadione should be sufficient to cause significant inhibition (e.g., 10 µM).[13]

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes.

-

Aldehyde oxidase does not require cofactors like NADPH for its activity.[13]

-

Incubate the reactions at 37°C with gentle shaking. Collect samples at various time points (e.g., 0, 15, 30, and 60 minutes) to determine the reaction rate.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reactions by adding a cold organic solvent, such as acetonitrile (typically 2 volumes of the incubation mixture). This will precipitate the proteins.

-

Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Rationale for Experimental Choices

-

Human Liver Cytosol: This is the most relevant in vitro system as AO is a cytosolic enzyme with high expression in the liver.[5]

-

Menadione as an Inhibitor: Menadione is a widely used and potent inhibitor of aldehyde oxidase, allowing for the specific assessment of AO's contribution to acyclovir metabolism.[13][14] Its use helps to differentiate AO-mediated metabolism from that of other enzymes.

-

Substrate Concentration Range: Using a range of acyclovir concentrations is essential for determining the kinetic parameters of the enzyme, specifically the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

-

Time Course: Monitoring the reaction over time ensures that the initial rate of metabolite formation is measured, which is a fundamental requirement for accurate kinetic analysis.

Analytical Methodology: LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.

Sample Analysis

The supernatant from the in vitro incubation is directly analyzed by LC-MS/MS. A stable isotope-labeled internal standard for 8-hydroxy-acyclovir should be used if available to ensure accurate quantification.

LC-MS/MS Parameters

The following table provides a representative set of LC-MS/MS parameters for the analysis of acyclovir and 8-hydroxy-acyclovir. Optimization will be required for specific instrumentation.

| Parameter | Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and separation of polar compounds like acyclovir and its metabolites.[15][16] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for gradient elution to separate analytes. |

| Gradient | Optimized for separation of acyclovir and 8-OH-ACV | A gradient elution is typically necessary to achieve good separation and peak shape. |

| Flow Rate | 0.3 - 0.5 mL/min | A standard flow rate for analytical LC-MS/MS. |

| Injection Volume | 5 - 10 µL | A typical injection volume for modern LC-MS/MS systems. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyclovir and its metabolites readily form positive ions.[15] |

| Monitored Transitions | Acyclovir: m/z 226.2 -> 152.18-OH-ACV: m/z 242.2 -> 168.1 | Specific precursor-to-product ion transitions for selective and sensitive detection. |

| Collision Energy | Optimized for each transition | The energy required to fragment the precursor ion into the product ion. |

| Dwell Time | 50 - 100 ms | The time spent monitoring each transition, balancing sensitivity and the number of data points across a peak. |

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to determine the rate of 8-hydroxy-acyclovir formation. This information can then be used to calculate the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. A significant reduction in the rate of 8-hydroxy-acyclovir formation in the presence of menadione confirms the primary role of aldehyde oxidase in this metabolic pathway.

Conclusion

This technical guide has outlined the critical role of aldehyde oxidase in the metabolism of acyclovir to 8-hydroxy-acyclovir. By providing a detailed framework for in vitro investigation, from the preparation of human liver cytosol to the specifics of LC-MS/MS analysis, researchers are equipped with the necessary tools to accurately assess this metabolic pathway. A thorough understanding of AO-mediated metabolism is not only fundamental to comprehending the complete pharmacokinetic profile of acyclovir but also serves as a critical component in the broader context of drug development and the prediction of potential drug-drug interactions.

References

-

Dalvie, D., et al. (2012). Aldehyde Oxidase and Its Role as a Drug Metabolizing Enzyme. Pharmacological Reviews, 64(1), 137-180. Available from: [Link]

-

Drug Hunter. (2025). Aldehyde Oxidase: An Underestimated Player in Drug Metabolism. Drug Hunter. Available from: [Link]

-

Garattini, E., & Terao, M. (2020). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 16(6), 487-503. Available from: [Link]

-

Garattini, E., et al. (2013). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Discovery, 8(6), 721-735. Available from: [Link]

-

Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. Available from: [Link]

-

Barr, J. T., & Jones, J. P. (2012). Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions. Drug Metabolism and Disposition, 40(1), 24-31. Available from: [Link]

-

Rothman Lab. Preparation of liver cytosol. Available from: [Link]

-

Clarke, S. E., et al. (1995). Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver. Drug Metabolism and Disposition, 23(2), 251-254. Available from: [Link]

-

Smith, J. P., et al. (2010). Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function. Antimicrobial Agents and Chemotherapy, 54(3), 1146-1151. Available from: [Link]

-

Gufford, B. T., et al. (2015). Inhibition of Human Aldehyde Oxidase Activity by Diet-Derived Constituents: Structural Influence, Enzyme-Ligand Interactions, and Clinical Relevance. Drug Metabolism and Disposition, 43(8), 1237-1247. Available from: [Link]

-

XenoTech. (2012). S9 Fraction Long Term Storage. XenoTech Technical Sheet. Available from: [Link]

-

Li, W., et al. (2014). A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma. Journal of Chromatography B, 945-946, 195-201. Available from: [Link]

-

Barr, J. T., & Jones, J. P. (2013). Evidence for Substrate-Dependent Inhibition Profiles for Human Liver Aldehyde Oxidase. Drug Metabolism and Disposition, 41(1), 24-27. Available from: [Link]

-

Rashidi, M. R., et al. (2017). Inhibitory effects of flavonoids on aldehyde oxidase activity. Xenobiotica, 47(1), 1-8. Available from: [Link]

-

Clarke, S. E., et al. (1994). In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver. Drug Metabolism and Disposition, 22(1), 61-65. Available from: [Link]

-

Yamazaki, H., et al. (1997). Effects of freezing, thawing, and storage of human liver samples on the microsomal contents and activities of cytochrome P450 enzymes. Drug Metabolism and Disposition, 25(2), 168-174. Available from: [Link]

-

Martin, J. L., et al. (2013). Inhibition of xanthine oxidase by the aldehyde oxidase inhibitor raloxifene: Implications for identifying molybdopterin nitrite reductases. Nitric Oxide, 34, 41-47. Available from: [Link]

-

Clarke, S. E., et al. (1994). In vitro oxidation of famciclovir and 6-deoxypenciclovir by aldehyde oxidase from human, guinea pig, rabbit, and rat liver. Semantic Scholar. Available from: [Link]

-

Weller, D. R., et al. (2012). Quantification of Acyclovir in Human Plasma by Ultra-High-Performance Liquid Chromatography - Heated Electrospray Ionization - Tandem Mass Spectrometry for Bioequivalence Evaluation. Journal of Bioanalysis & Biomedicine, 4(5), 078-084. Available from: [Link]

-

Whiteman, P. D., et al. (1984). Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications. Pharmacotherapy, 4(3), 112-127. Available from: [Link]

-

Wikipedia. Aldehyde oxidase. Available from: [Link]

-

Urinovska, R., et al. (2022). Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS. Journal of Clinical Laboratory Analysis, 36(2), e24248. Available from: [Link]

-

Strelevitz, T. J., et al. (2018). Refinement of In Vitro Methods for Identification of Aldehyde Oxidase Substrates Reveals Metabolites of Kinase Inhibitors. Drug Metabolism and Disposition, 46(6), 846-859. Available from: [Link]

-

Weller, D. R., et al. (2012). Quantification of Acyclovir in Human Plasma by Ultra-High-Performance Liquid Chromatography - Heated Electrospray Ionization - Tandem Mass Spectrometry for Bioequivalence Evaluation. UMB Digital Archive. Available from: [Link]

-

Prasse, C., et al. (2012). Oxidation of the Antiviral Drug Acyclovir and Its Biodegradation Product Carboxy-acyclovir with Ozone: Kinetics and Identification of Oxidation Products. Environmental Science & Technology, 46(6), 3354-3362. Available from: [Link]

-

XenoTech. (2013). Aldehyde Oxidase - Why In Vitro Absolute Activity Doesn't Matter. XenoTech Webinar. Available from: [Link]

-

Broo, A., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega, 2(8), 4487-4497. Available from: [Link]

-

Chen, Y.-L., et al. (2023). Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir. Molecules, 28(19), 6825. Available from: [Link]

-

Kanneti, R., et al. (2014). An LC-MS-MS Method for the Simultaneous Quantitation of Acyclovir and Valacyclovir in Human Plasma. ResearchGate. Available from: [Link]

-

Wang, J., et al. (2021). Degradation of antiviral drug acyclovir by thermal activated persulfate process: Kinetics study and modeling. Chemosphere, 279, 130545. Available from: [Link]

-

Fu, C., et al. (2013). Aldehyde oxidase 1 (AOX1) in human liver cytosols: quantitative characterization of AOX1 expression level and activity relationship. Drug Metabolism and Disposition, 41(9), 1635-1642. Available from: [Link]

-

Furman, P. A., et al. (1982). Metabolism of acyclovir in virus-infected and uninfected cells. Antimicrobial Agents and Chemotherapy, 21(3), 518-524. Available from: [Link]

Sources

- 1. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of acyclovir in virus-infected and uninfected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 6. drughunter.com [drughunter.com]

- 7. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. xenotech.com [xenotech.com]

- 10. Preparation of liver cytosol: Rothman lab [liverpool.ac.uk]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]